

# Levocetirizine Dihydrochloride: A Technical Guide for Research Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Levocetirizine Dihydrochloride

Cat. No.: B1675097

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An In-depth Whitepaper on the Preclinical and Mechanistic Profile of a High-Affinity H1 Receptor Antagonist

## Abstract

**Levocetirizine dihydrochloride**, the R-enantiomer of cetirizine, is a potent and highly selective second-generation histamine H1 receptor antagonist. Its favorable pharmacokinetic and pharmacodynamic properties, coupled with a well-established safety profile, have made it a cornerstone in the management of allergic disorders. For researchers and drug development professionals, levocetirizine serves as a critical reference compound and a subject of ongoing investigation into its anti-inflammatory mechanisms beyond H1 receptor blockade. This technical guide provides a comprehensive overview of **levocetirizine dihydrochloride** as a research chemical, detailing its physicochemical characteristics, receptor binding profile, preclinical pharmacokinetics, and mechanism of action. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in the field of antihistamines and inflammatory pathways.

## Physicochemical Properties

**Levocetirizine dihydrochloride** is a white, crystalline powder that is highly soluble in water.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	(R)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride	[2]
Molecular Formula	C21H27Cl3N2O3	[2]
Molecular Weight	461.8 g/mol	[2]
Appearance	White to almost white powder	[1]
Solubility	Freely soluble in water ( $\geq 23$ mg/mL)	[1]
pKa	Not explicitly found	
LogP	Not explicitly found	

## Receptor Binding Profile and Selectivity

Levocetirizine exhibits high affinity and selectivity for the histamine H1 receptor. Its binding affinity is significantly greater than that of its S-enantiomer, dextrocetirizine, highlighting the stereospecificity of its interaction with the receptor.[3][4]

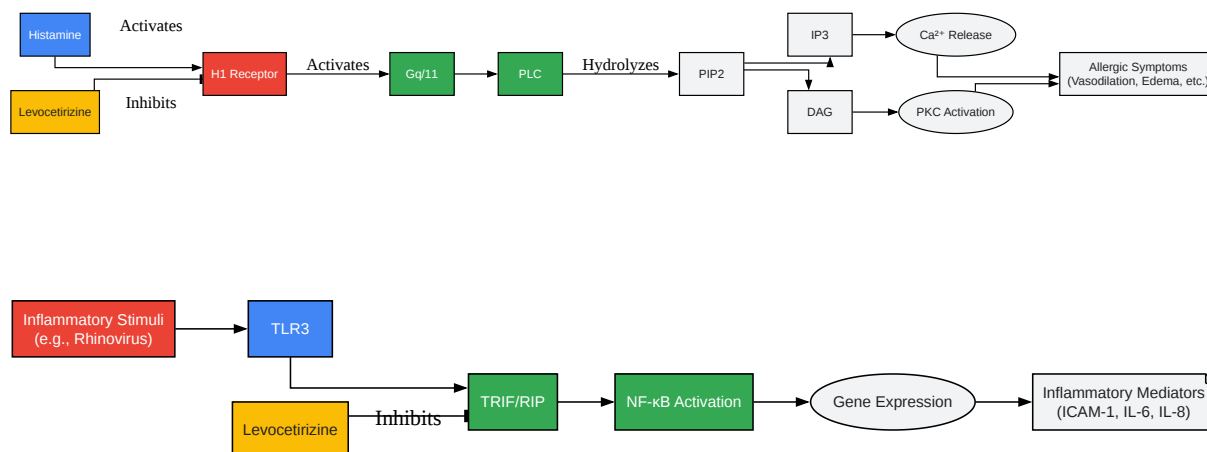
Receptor/Channel	Ki (nM)	Selectivity vs. H1	Reference
Histamine H1	3	-	[3][4]
Dextrocetirizine (S-enantiomer) for H1	100	33-fold lower affinity	[3][4]
Muscarinic Acetylcholine Receptors	>10,000	>3,333-fold	[3]
Serotonin Receptors	>10,000	>3,333-fold	[3]
Dopamine Receptors	>10,000	>3,333-fold	[3]
$\alpha$ -Adrenergic Receptors	>10,000	>3,333-fold	[3]
hERG Channel	IC50 > 30 $\mu$ M	High	[3]

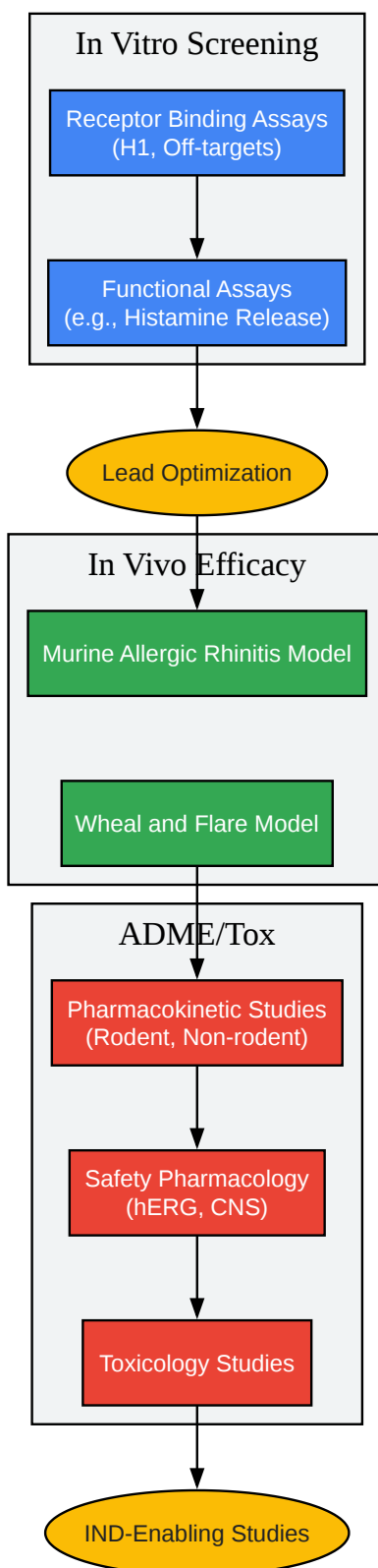
The high selectivity of levocetirizine for the H1 receptor over other receptors is a key factor in its favorable side-effect profile, particularly the low incidence of anticholinergic effects.[3]

## Mechanism of Action

### H1 Receptor Antagonism

Levocetirizine is a potent inverse agonist of the H1 receptor. By binding to the receptor, it stabilizes the inactive conformation, thereby preventing histamine-induced activation. This blockade of H1 receptor signaling is the primary mechanism underlying its antihistaminic effects, which include the inhibition of smooth muscle contraction, decreased vascular permeability, and reduction of pruritus.





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## References

- 1. novamedline.com [novamedline.com]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Levocetirizine inhibits rhinovirus-induced ICAM-1 and cytokine expression and viral replication in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Levocetirizine Dihydrochloride: A Technical Guide for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675097#levocetirizine-dihydrochloride-as-a-research-chemical]

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